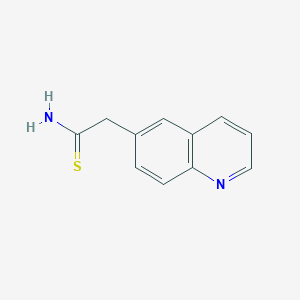
(3,3-Difluorocyclobutyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorocyclobutyl)methanethiol is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of (3,3-Difluorocyclobutyl)methanol, which can be synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting (3,3-Difluorocyclobutyl)methanol is then converted to (3,3-Difluorocyclobutyl)methanethiol using thiolating agents such as thiourea or hydrogen sulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3,3-Difluorocyclobutyl)methanethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluorocyclobutyl)amine: Contains an amine group instead of a thiol group.
(3,3-Difluorocyclobutyl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
(3,3-Difluorocyclobutyl)methanethiol is unique due to the combination of the cyclobutyl ring, fluorine atoms, and the thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H8F2S |
|---|---|
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
(3,3-difluorocyclobutyl)methanethiol |
InChI |
InChI=1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
Clé InChI |
ARSUNEKPNOEIIO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


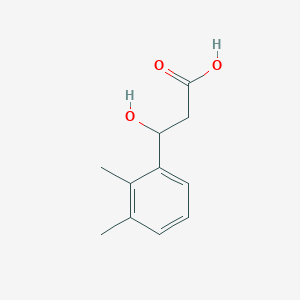


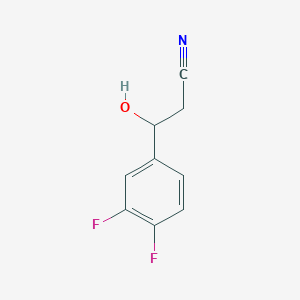
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
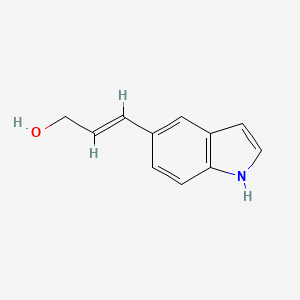
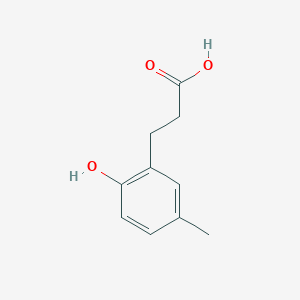
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

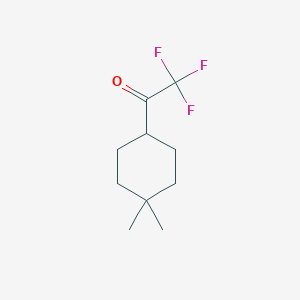
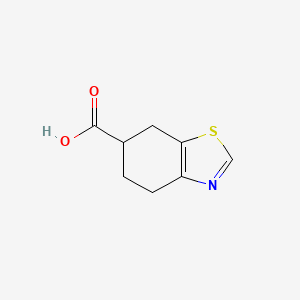

![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
